molecular formula C16H13NO3 B6493149 (2Z)-6-ethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1250364-18-1

(2Z)-6-ethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6493149
CAS RN: 1250364-18-1
M. Wt: 267.28 g/mol
InChI Key: WDFUQJQGHWCBMK-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis, and often requires knowledge of reaction mechanisms .


Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound. Computational methods can also be used to predict the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses in synthesis .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, polarity, and reactivity .

Scientific Research Applications

Protein Kinase Inhibition

The compound’s structure features a pyrido[3,4-g]quinazoline scaffold, which has been identified as relevant for protein kinase inhibition. Researchers have synthesized derivatives of this compound, including (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone . These derivatives were evaluated against a panel of protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system is crucial for maintaining protein kinase inhibitory potency .

DNA Intercalation Studies

The planar structure of the pyridoquinazoline system suggests potential interactions with DNA. Classical molecular simulation methods have been employed to investigate the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives. These studies provide insights into the compound’s potential for DNA binding .

Anti-Tubercular Activity

In the quest for potent anti-tubercular agents, researchers have designed novel derivatives based on the compound’s structure. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. These investigations highlight the compound’s potential in combating tuberculosis .

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine its mechanism of action. This could involve in vitro and in vivo studies .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(2Z)-6-ethoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-12-3-4-13-14(10-12)20-15(16(13)18)9-11-5-7-17-8-6-11/h3-10H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUQJQGHWCBMK-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-ethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

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